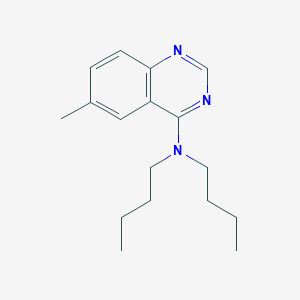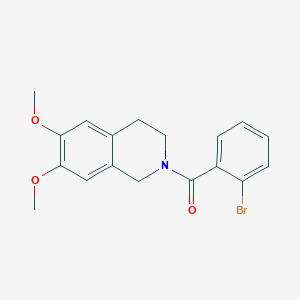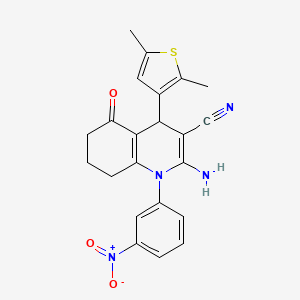![molecular formula C27H20O6 B11634504 3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11634504.png)
3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is a biscoumarin derivative Biscoumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with 4-ethylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions in ethanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant effects, similar to other coumarin derivatives.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) involves its interaction with various molecular targets. For instance, its anticoagulant effect is likely due to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. Its antimicrobial and anticancer activities may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- 3,3’-[(4-methylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
Uniqueness
3,3’-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C27H20O6 |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
3-[(4-ethylphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C27H20O6/c1-2-15-11-13-16(14-12-15)21(22-24(28)17-7-3-5-9-19(17)32-26(22)30)23-25(29)18-8-4-6-10-20(18)33-27(23)31/h3-14,21,28-29H,2H2,1H3 |
Clé InChI |
ZZYYWKRNEREKCX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(4-chlorophenyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634423.png)
![5-(naphthalen-1-yl)-3-[4-(propan-2-yl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11634425.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11634437.png)
![Ethyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B11634440.png)

![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11634451.png)

![Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634454.png)
![2-Amino-1-(2-chlorophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634462.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11634463.png)
![prop-2-en-1-yl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634464.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634466.png)
![4-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B11634491.png)
